N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
894931-31-8 |
|---|---|
Molecular Formula |
C28H23N5O8 |
Molecular Weight |
557.519 |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C28H23N5O8/c1-37-17-8-9-19(21(10-17)38-2)29-24(34)13-32-20-12-23-22(39-15-40-23)11-18(20)27(35)33(28(32)36)14-25-30-26(31-41-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3,(H,29,34) |
InChI Key |
BKQUVNMIJHTVNH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with significant potential in pharmacology. Its unique structure incorporates multiple functional groups that suggest a diverse range of biological activities.
Structural Characteristics
The compound features:
- Dimethoxyphenyl group : Enhances lipophilicity and biological interactions.
- Dioxoloquinazoline moiety : Known for its potential anticancer properties.
- Oxadiazole unit : Associated with antimicrobial and anticancer activities.
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer activity. The mechanism of action is hypothesized to involve the modulation of various biological pathways through specific binding interactions with molecular targets such as enzymes and receptors.
Table 1: Anticancer Activity Studies
| Study | Cell Lines Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Zhang et al. (2023) | HEPG2, MCF7, SW1116 | 1.18 | Compared to staurosporine (4.18 µM) |
| Ahsan et al. (2023) | Various cancer lines | 0.47 - 1.4 | Targeting thymidylate synthase |
The compound's mechanism likely involves:
- Enzyme Inhibition : Targeting key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interacting with growth factor receptors such as EGFR.
Interaction Studies
Interaction studies are essential for elucidating the pharmacological profile of this compound. These studies can include:
- Molecular Docking : To predict binding affinities to target proteins.
- In Vitro Assays : To assess the biological efficacy against cancer cell lines.
Case Studies and Research Findings
Several research articles have documented the biological activities of compounds structurally related to N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo...). These studies often highlight the dual antimicrobial and anticancer potential of oxadiazole derivatives.
Notable Findings
- Zhang et al. (2023) reported that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
- Ahsan et al. (2023) demonstrated that compounds with oxadiazole cores showed promising activity against thymidylate synthase, an important enzyme for DNA synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
